Cas no 2138038-26-1 ((4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol)

(4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol
- 2138038-26-1
- EN300-1159788
-
- インチ: 1S/C8H13BrN2O/c1-8(2,3)7-10-5(4-12)6(9)11-7/h12H,4H2,1-3H3,(H,10,11)
- InChIKey: YBTKOFMSKZWHCT-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(CO)NC(C(C)(C)C)=N1
計算された属性
- せいみつぶんしりょう: 232.02113g/mol
- どういたいしつりょう: 232.02113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 48.9Ų
(4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1159788-1.0g |
(4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol |
2138038-26-1 | 1g |
$0.0 | 2023-06-08 |
(4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol 関連文献
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
(4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanolに関する追加情報
(4-Bromo-2-tert-butyl-1H-imidazol-5-yl)methanol (CAS No. 2138038-26-1): A Comprehensive Overview
(4-Bromo-2-tert-butyl-1H-imidazol-5-yl)methanol (CAS No. 2138038-26-1) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.
The molecular structure of (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol consists of a brominated imidazole ring attached to a tert-butyl group and a hydroxymethyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it an attractive candidate for further investigation.
Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry due to their diverse biological activities. For instance, imidazole-based compounds have been shown to exhibit antimicrobial, antifungal, and anticancer properties. The introduction of a bromine atom and a tert-butyl group in the structure of (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol further enhances its potential for targeted drug delivery and therapeutic applications.
In the context of drug discovery, (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol has been evaluated for its ability to modulate specific biological pathways. One notable area of research involves its interaction with enzymes and receptors involved in signal transduction processes. Studies have demonstrated that this compound can selectively bind to certain protein targets, thereby modulating their activity and potentially leading to therapeutic benefits.
The hydroxymethyl group in (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol plays a crucial role in its pharmacological profile. This functional group can participate in hydrogen bonding interactions with biomolecules, enhancing the compound's binding affinity and selectivity. Additionally, the hydroxymethyl moiety can be readily modified through chemical synthesis, allowing for the creation of derivative compounds with optimized properties for specific therapeutic applications.
From a synthetic chemistry perspective, the preparation of (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol involves multi-step reactions that require precise control over reaction conditions and purification processes. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial settings.
In terms of biological evaluation, (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol has been tested for its cytotoxicity against various cancer cell lines. Preliminary results indicate that this compound exhibits selective cytotoxic effects on certain types of cancer cells while showing minimal toxicity towards normal cells. These findings suggest that (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol may have potential as an anticancer agent with improved safety profiles compared to existing therapies.
Beyond cancer research, there is growing interest in exploring the broader biological activities of (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol. For example, studies have investigated its potential as an antiviral agent against various viral infections. Initial screenings have shown promising results, indicating that this compound may interfere with viral replication processes and inhibit viral spread.
To further validate the therapeutic potential of (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol, ongoing clinical trials are being conducted to assess its safety and efficacy in human subjects. These trials aim to provide comprehensive data on the pharmacokinetics, pharmacodynamics, and adverse effects associated with this compound. Preliminary clinical data suggest that (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol is well-tolerated at therapeutic doses and exhibits favorable pharmacological properties.
In conclusion, (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol (CAS No. 2138038-26-)) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Continued investigation into the mechanisms of action and optimization of this compound will likely lead to significant advancements in the treatment of various diseases.
2138038-26-1 ((4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol) 関連製品
- 2649078-00-0(1-(2-isocyanatoethyl)-2-methoxy-4-nitrobenzene)
- 2171725-21-4(2-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid)
- 1798539-17-9(8-[[4-(1H-1,2,3-Triazol-1-yl)-1-piperidinyl]sulfonyl]quinoline)
- 2248296-54-8(1H-Pyrazol-4-amine, 3-methyl-1-(1-methylethyl)-, hydrochloride (1:2))
- 305811-16-9(2-Amino-5-fluoro-N-cyclopropylbenzamide)
- 37455-55-3(4-Methyl-2-propyl-1H-imidazole)
- 952974-05-9(2-5-oxo-7-(propan-2-yl)-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl-N-(3,4,5-trimethoxyphenyl)acetamide)
- 5766-86-9(ethyl 2-(aminooxy)propanoate)
- 364794-70-7(Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate)
- 1223245-25-7(2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide)




